Cas no 1268263-20-2 (Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)-)
Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)-
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- Inchi: 1S/C14H22BrN/c1-10(2)16(11(3)4)9-13-8-6-7-12(5)14(13)15/h6-8,10-11H,9H2,1-5H3
- InChI Key: KYTNPTJXSDIABO-UHFFFAOYSA-N
- SMILES: C1(CN(C(C)C)C(C)C)=CC=CC(C)=C1Br
Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763442-0.05g |
[(2-bromo-3-methylphenyl)methyl]bis(propan-2-yl)amine |
1268263-20-2 | 95.0% | 0.05g |
$468.0 | 2025-02-24 | |
| Enamine | EN300-763442-0.1g |
[(2-bromo-3-methylphenyl)methyl]bis(propan-2-yl)amine |
1268263-20-2 | 95.0% | 0.1g |
$490.0 | 2025-02-24 | |
| Enamine | EN300-763442-0.25g |
[(2-bromo-3-methylphenyl)methyl]bis(propan-2-yl)amine |
1268263-20-2 | 95.0% | 0.25g |
$513.0 | 2025-02-24 | |
| Enamine | EN300-763442-0.5g |
[(2-bromo-3-methylphenyl)methyl]bis(propan-2-yl)amine |
1268263-20-2 | 95.0% | 0.5g |
$535.0 | 2025-02-24 | |
| Enamine | EN300-763442-1.0g |
[(2-bromo-3-methylphenyl)methyl]bis(propan-2-yl)amine |
1268263-20-2 | 95.0% | 1.0g |
$557.0 | 2025-02-24 | |
| Enamine | EN300-763442-2.5g |
[(2-bromo-3-methylphenyl)methyl]bis(propan-2-yl)amine |
1268263-20-2 | 95.0% | 2.5g |
$1089.0 | 2025-02-24 | |
| Enamine | EN300-763442-5.0g |
[(2-bromo-3-methylphenyl)methyl]bis(propan-2-yl)amine |
1268263-20-2 | 95.0% | 5.0g |
$1614.0 | 2025-02-24 | |
| Enamine | EN300-763442-10.0g |
[(2-bromo-3-methylphenyl)methyl]bis(propan-2-yl)amine |
1268263-20-2 | 95.0% | 10.0g |
$2393.0 | 2025-02-24 |
Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)-
Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- (CAS No. 1268263-20-2)
The compound Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- with CAS No. 1268263-20-2 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position of the benzene ring, a methyl group at the 3-position, and an N,N-bis(1-methylethyl) substituent on the methanamine group. These structural features make it a versatile building block for various applications in drug discovery and advanced materials.
Recent studies have highlighted the potential of Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- in the development of novel pharmaceutical agents. Researchers have explored its ability to act as a precursor for bioactive compounds, particularly in the synthesis of kinase inhibitors and other enzyme-targeted drugs. The bromine atom at the 2-position facilitates nucleophilic substitution reactions, enabling the incorporation of diverse functional groups that can modulate biological activity.
In addition to its role in drug discovery, Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- has found applications in materials science. Its structure allows for easy functionalization, making it a valuable precursor for the synthesis of advanced polymers and nanoparticles. Recent advancements in polymer chemistry have demonstrated its utility in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
The synthesis of Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include bromination of the benzene ring, alkylation to introduce the methyl group, and subsequent amine functionalization using N,N-dialkylating agents. Recent optimizations in these steps have improved yield and purity, making large-scale production more feasible.
From an environmental perspective, Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- exhibits favorable biodegradation properties under controlled conditions. Studies have shown that it can be effectively metabolized by microorganisms in aerobic environments, reducing its environmental footprint compared to traditional synthetic compounds.
Looking ahead, Benzenemethanamine, 2-bromo-3-methyl-N,N-bis(1-methylethyl)- is expected to play an increasingly important role in green chemistry initiatives. Its ability to serve as a sustainable building block for various chemical industries aligns with global efforts to reduce waste and promote eco-friendly practices.
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